2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate typically involves the reaction of 4-oxopiperidine-1-carboxylate with 2-(Trimethylsilyl)ethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis, sourcing, and procurement. Companies like ChemScene and Benchchem offer bulk manufacturing and custom synthesis services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins involved in these pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate include:
- Ethyl 4-oxo-1-piperidinecarboxylate
- This compound derivatives
Uniqueness
This compound is unique due to its specific structure, which includes a trimethylsilyl group and a piperidine ring. This unique structure makes it a valuable building block for advanced research and synthesis projects, offering versatility and functionality that may not be present in similar compounds .
Properties
IUPAC Name |
2-trimethylsilylethyl 4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3Si/c1-16(2,3)9-8-15-11(14)12-6-4-10(13)5-7-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGQKCVOJGFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624068 | |
Record name | 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181701-30-4 | |
Record name | 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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